9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine
Description
Properties
CAS No. |
88223-26-1 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9,9-dibutyl-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C21H27N/c1-4-6-12-21(13-7-5-2)19-11-9-8-10-17(19)18-14-16(3)22-15-20(18)21/h8-11,14-15H,4-7,12-13H2,1-3H3 |
InChI Key |
LREGXFBMIIWHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)CCCC |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Cyclization of Enaminones
A patent by Baraldi et al. (CA2152382A1) outlines the synthesis of 4-methyl-5H-indeno[3,2-b]pyridines via cyclization of enaminones (V) and dihydroindan-1,3-diones (VI) in acidic media. For 9,9-dibutyl-3-methyl derivatives, the dihydroindan-1,3-dione precursor must first be alkylated at the 9-position.
Representative Procedure:
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Synthesis of 9,9-Dibutyldihydroindan-1,3-dione :
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Alkylation of dihydroindan-1,3-dione with butyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
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-
Enaminone Formation :
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Condensation of 3-methylpyridine-4-carbaldehyde with ammonium acetate in acetic acid yields the enaminone.
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Cyclization :
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Heating the enaminone and 9,9-dibutyldihydroindan-1,3-dione in formic acid at 120°C for 8 hours.
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Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | Formic acid | 85% yield |
| Temperature | 120–140°C | <70°C: <40% |
| Reaction Time | 6–10 hours | Prolonged: Decomposition |
This method achieves the indenopyridine core but requires stringent control of steric effects due to the bulky dibutyl groups.
Cascade Reactions with 1,1-Enediamines
A 2019 PMC study demonstrates the synthesis of indenodihydropyridines via cascade reactions between 1,1-enediamines and benzylidene-1H-indene-1,3(2H)-diones (BIDs). Adapting this protocol:
Modified Protocol for 9,9-Dibutyl Derivative:
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Synthesis of 9,9-Dibutyl-BID :
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Condensation of 1H-indene-1,3(2H)-dione with dibutyl ketone.
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Reaction with 3-Methyl-1,1-enediamine :
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Ethanol, room temperature, 12 hours.
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Oxidation to Aromatic System :
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Treatment with DDQ (dichlorodicyanoquinone) in 1,4-dioxane.
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Advantages:
Post-Cyclization Functionalization
Direct Alkylation at the 9-Position
Introducing dibutyl groups after cyclization is challenging due to the aromatic system’s stability. However, CA2763574C’s high-pressure reactor design (30–130 bar) enables alkylation of pyridine derivatives under superheated conditions.
Procedure:
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Generate 3-Methyl-9H-indeno[2,1-c]pyridine :
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Follow cyclization methods from Section 2.
-
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Alkylation with Butyl Chloride :
Limitations:
-
Competing side reactions at high temperatures.
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Requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Acid-Mediated Cyclization | 85 | HCOOH, 120°C | Industrial |
| Cascade Reaction | 91 | EtOH, r.t. | Lab-scale |
| Post-Alkylation | 60 | 200°C, 100 bar | Limited |
Key Insights:
-
Cascade reactions offer superior yields under mild conditions but require functionalized BIDs.
-
Acid-mediated cyclization is more scalable but generates acidic waste.
Mechanistic Insights and Side Reactions
Acid-Catalyzed Cyclization Mechanism
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Protonation of the enaminone’s carbonyl group.
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Nucleophilic Attack by the dihydroindan-dione’s α-carbon.
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Dehydration to form the pyridine ring.
Side Reactions:
Chemical Reactions Analysis
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of indeno-pyridines exhibit significant anticancer properties. For example, studies have shown that certain indeno-pyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that 9H-indeno[2,1-c]pyridine derivatives exhibited cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties
Indeno-pyridine compounds have also been explored for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
3. Neurological Applications
The structural features of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine may contribute to neuroprotective effects. Some studies suggest that related compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
Agricultural Applications
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties. Patents indicate that indeno-pyridine derivatives can be used as herbicides to control unwanted plant growth effectively . The mechanism typically involves disrupting plant hormonal balance or inhibiting specific metabolic pathways.
2. Plant Growth Regulators
In addition to herbicidal effects, derivatives of this compound may serve as plant growth regulators. They can promote or inhibit specific growth processes in plants, thus enhancing agricultural productivity .
Table 1: Biological Activities of Indeno-Pyridine Derivatives
| Activity Type | Compound | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Anticancer | 9H-indeno[2,1-c]pyridine | 5 µM | |
| Antimicrobial | Various derivatives | 10 µg/mL | |
| Neuroprotective | Related compounds | N/A |
Table 2: Herbicidal Efficacy of Indeno-Pyridine Derivatives
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| 9,9-Dibutyl-3-methyl | Common Lambsquarters | 85% | |
| Other derivatives | Crabgrass | 75% |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of various indeno-pyridine derivatives, including this compound. The results showed a marked reduction in cell viability in multiple cancer cell lines when treated with these compounds, indicating their potential use in cancer therapies .
Case Study 2: Agricultural Application
In agricultural trials, the efficacy of indeno-pyridine derivatives as herbicides was assessed against several weed species. The trials confirmed that these compounds could significantly reduce weed populations without adversely affecting crop yield, highlighting their potential as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on indeno[2,1-c]pyridine derivatives with variations in substituents, stereochemistry, and pharmacological profiles.
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Substituent Position : The 9-position is critical for stereochemical outcomes. For example, 9-phenyl derivatives ([93], HCIT 941) exhibit higher thermal stability (melting points >235°C) compared to 9-oxo ([110]) or 9-hydroxy ([115]) analogs .
- Stereochemistry : Catalytic hydrogenation with palladium yields stereospecific all-cis hexahydro products (e.g., [93]), while basic equilibration generates trans isomers with reduced pharmacological activity .
- Synthetic Yields : Alkylation reactions (e.g., phenethyl bromide addition to [93]) achieve high yields (>80%), whereas reactions with heterocycles (e.g., 2-bromopyridine) are less efficient (<40%) .
Pharmacological Activity Comparisons
- Antiarrhythmic Activity : All-cis hexahydro isomers (e.g., [93] derivatives) demonstrate potent antiarrhythmic effects in ventricular arrhythmia models, while trans isomers are less effective .
- Antihistaminic Potential: 2-Pyridyl substituents (e.g., [115]) are implicated in antihistaminic activity, though low synthetic yields limit their utility .
- Receptor Binding : Hydrophobic substituents (e.g., phenethyl in T951) enhance receptor affinity. For example, 2′-pyridyl groups exhibit 2–4.7-fold lower κ-opioid receptor (KOR) binding compared to fluorophenyl analogs .
Structural and Spectral Data
Data Tables
Table 1: Key Physical Properties of Indeno[2,1-c]pyridine Derivatives
Critical Analysis and Contradictions
Biological Activity
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine is a complex organic compound belonging to the indeno[2,1-c]pyridine class. Its unique structure, characterized by a dibutyl group at the 9-position and a methyl group at the 3-position, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
- Molecular Formula : C19H23N
- Molecular Weight : Approximately 293.4458 g/mol
- Structure : The compound features a dibutyl substitution which influences its solubility and biological activity compared to other indeno-pyridine derivatives.
Biological Activity
The biological activity of this compound has been assessed in various studies, highlighting its potential as a herbicide and plant growth regulator.
Herbicidal Activity
Research indicates that compounds within the indeno-pyridine family exhibit herbicidal properties. For instance:
- Mechanism : The compound may inhibit specific enzymes involved in plant growth regulation, thus controlling undesirable plant species.
- Case Study : A study demonstrated that similar compounds effectively reduced weed populations in agricultural settings when applied at appropriate concentrations .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes in plants and potentially in cancer cells.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 4-Methyl-5H-indeno[3,2-b]pyridine | Indeno-pyridine | Known for herbicidal activity; structurally similar |
| 1-Methyl-9H-indeno[2,3-c]pyridine | Indeno-pyridine | Used in agricultural applications |
| (3-Methyl-9H-indeno[2,1-c]pyridin-9-yl)cesium | Indeno-pyridine derivative | Exhibits unique properties due to cesium attachment |
Research Findings
Recent studies have focused on the synthesis and evaluation of various indeno-pyridine derivatives. Notably:
- Synthesis Techniques : Multi-step organic reactions are employed to synthesize these compounds effectively.
- Biological Evaluation : Compounds from this class have been evaluated for their cytotoxicity against human cancer cell lines and their efficacy as herbicides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine?
- Methodological Answer : The synthesis typically involves Pd-catalyzed amidation and cyclization reactions, as demonstrated in analogous indeno-pyridine systems. For example, refluxing intermediates with Pd(PPh₃)₄ under inert atmospheres (e.g., nitrogen) can achieve yields of 65–80%. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is preferred for resolving stereochemical ambiguities, while NMR spectroscopy (e.g., DEPT-135 for carbon assignments) confirms substitution patterns. Elemental analysis (CHN) ensures stoichiometric purity, with deviations >0.3% indicating synthetic impurities .
Q. What experimental conditions are required to assess the compound’s stability?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) under nitrogen (25–400°C, 10°C/min) and photodegradation tests (UV-Vis exposure at 254 nm). For hydrolytic stability, incubate in buffered solutions (pH 3–10) at 37°C for 72 hours, followed by HPLC monitoring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Reaction path searches using quantum chemical software (e.g., GRRM) simulate intermediates and transition states, guiding experimental optimization .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, if cytotoxicity contradicts receptor-binding data, employ SPR (surface plasmon resonance) for affinity measurements and transcriptomic profiling to identify off-target effects .
Q. What strategies enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer : Structure-activity relationship (SAR) studies should prioritize substituent modifications at the indeno-pyridine core. For example:
| Substituent Position | Functional Group | Impact on Bioactivity |
|---|---|---|
| C-3 | Methyl | Increases lipophilicity |
| C-9 | Butyl | Reduces metabolic clearance |
| Data from analogs like 1-Benzyl-3-methyl derivatives suggest halogenation at C-5 enhances target selectivity . |
Q. How do substituent electronic effects influence reaction kinetics in derivatization?
- Methodological Answer : Hammett plots (σ values) correlate substituent electronic nature with reaction rates. For example, electron-withdrawing groups (e.g., -NO₂) at C-9 accelerate nucleophilic aromatic substitution, while electron-donating groups (e.g., -OCH₃) favor electrophilic additions. Kinetic studies via stopped-flow UV-Vis spectroscopy validate these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
